2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide is an organic compound with the molecular formula C15H12F2N2O2 This compound is characterized by the presence of a benzyloxy group, an imino group, and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with benzyl chloroformate to form an intermediate, which is then reacted with acetic anhydride and hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or imino groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors. It is investigated for its potential use in the treatment of diseases such as cancer and inflammation.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide can be compared with other similar compounds, such as:
2-[(benzyloxy)imino]-N-(2,4-dichlorophenyl)acetamide: This compound has similar structural features but with chlorine atoms instead of fluorine atoms. The presence of chlorine atoms may alter the compound’s reactivity and biological activity.
2-[(benzyloxy)imino]-N-(2,4-dimethylphenyl)acetamide: In this compound, the fluorine atoms are replaced by methyl groups. The methyl groups may affect the compound’s steric properties and its interactions with molecular targets.
2-[(benzyloxy)imino]-N-(2,4-dinitrophenyl)acetamide: This compound contains nitro groups instead of fluorine atoms. The nitro groups may influence the compound’s electronic properties and its reactivity in chemical reactions.
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts specific electronic and steric properties to the compound
Properties
IUPAC Name |
(2E)-N-(2,4-difluorophenyl)-2-phenylmethoxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-12-6-7-14(13(17)8-12)19-15(20)9-18-21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWFRNUVIAYOF-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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